4-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzenesulfonamide is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their peroxidase activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-1 and COX-2 enzymes, it prevents the conversion of arachidonic acid to prostaglandins . This leads to a decrease in the production of prostaglandins, which are involved in the mediation of inflammation, pain, and fever .
Pharmacokinetics
The compound’s solubility in most organic solvents suggests that it may be well-absorbed and distributed in the body .
Result of Action
The inhibition of COX-1 and COX-2 enzymes by this compound results in a reduction of inflammation . Specifically, the compound has been shown to demonstrate excellent COX-2 selectivity index values and significant inhibition of albumin denaturation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may affect the compound’s bioavailability and its interaction with its targets .
Preparation Methods
The synthesis of 4-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzenesulfonamide typically involves the coupling of substituted 2-amino benzothiazoles with sulfonyl chlorides. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the coupling reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The sulfonamide group can participate in coupling reactions with various nucleophiles, forming new compounds.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties, making it useful in studying bacterial and fungal infections.
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzenesulfonamide include other benzo[d]thiazole derivatives such as:
- N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides
- N-(benzo[d]thiazol-2-yl)-2-morpholinoethylamino benzamides
These compounds share similar structural features and biological activities but may differ in their specific applications and potency. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
4-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S2/c1-9-3-8-12(21-2)13-14(9)22-15(17-13)18-23(19,20)11-6-4-10(16)5-7-11/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLBFSUMEMIPQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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